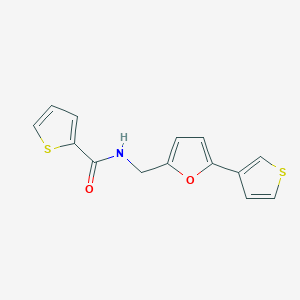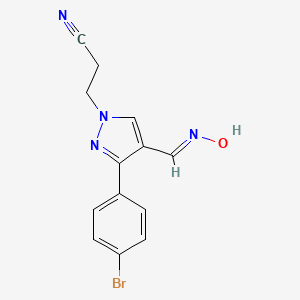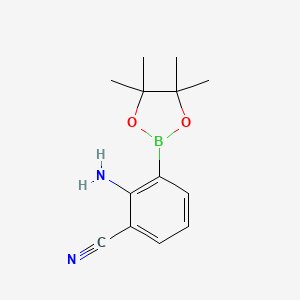
2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile” can be represented as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.4±0.1 g/cm3, boiling point of 183.2±35.0 °C at 760 mmHg, vapour pressure of 0.8±0.3 mmHg at 25°C, and a flash point of 72.5±17.3 °C .Mecanismo De Acción
2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile is a synthetic organic compound that is used as an intermediate in the synthesis of a variety of compounds. It is believed to act as a reducing agent, which means it can reduce the oxidation state of other molecules. This can be used to create a variety of compounds with different properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to act as a reducing agent, which means it can reduce the oxidation state of other molecules. This can be used to create a variety of compounds with different properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile in lab experiments is its low cost and availability. It is also easy to synthesize, and it is relatively stable in air and light. The main limitation of using this compound is its volatility. It has a low boiling point and is prone to evaporation, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile. These include further research into its biochemical and physiological effects, its potential use as a building block in the synthesis of a variety of compounds, and its potential use as a reducing agent in the synthesis of a variety of compounds with biological activity. Additionally, further research into the use of this compound in the synthesis of polymers and other materials is needed. Finally, further research into the use of this compound as a solvent and as a catalyst in chemical reactions is also needed.
Métodos De Síntesis
The most common method for synthesizing 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile is the reduction of 2-fluoro-3-methyl-5-nitrobenzonitrile (FMNBN) with a reducing agent such as sodium borohydride or lithium aluminum hydride. This reaction can be carried out in an inert atmosphere, such as nitrogen or argon, to prevent the formation of explosive byproducts. The reaction is typically carried out at a temperature of -78°C to -20°C and can be completed in a few hours.
Aplicaciones Científicas De Investigación
2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile has been used as a building block in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of various polymers, such as polystyrene and polyethylene. In addition, this compound has been used in the synthesis of a variety of compounds with biological activity, including antibiotics, antifungals, and antivirals.
Safety and Hazards
Propiedades
IUPAC Name |
2-fluoro-3-methyl-5-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c1-5-2-7(9(11,12)13)3-6(4-14)8(5)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOVAIXHGZIQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2677211.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/no-structure.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2677219.png)
![N-[(7-Methoxy-1-benzofuran-2-yl)methyl]prop-2-enamide](/img/structure/B2677220.png)

![1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B2677225.png)


